molecular formula C12H13FN2O B567187 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-06-5

5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B567187
CAS No.: 1272756-06-5
M. Wt: 220.247
InChI Key: WZCWYEGVBLSJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one ( 1272756-06-5) is a fluorinated spirocyclic quinazolinone compound with a molecular formula of C12H13FN2O and a molecular weight of 220.24 g/mol . This scaffold is characterized by its unique structure where a cyclopentane ring is connected at a spiro carbon to a quinazolinone core that is substituted with a fluorine atom at the 5' position . This specific molecular architecture, particularly the presence of the spirocyclic system and the fluorine substituent, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Spirocyclic quinazolinone derivatives are of significant interest in pharmaceutical development for their potential as kinase inhibitors and for modulating various biological pathways. The incorporation of fluorine can enhance a compound's metabolic stability, membrane permeability, and binding affinity. This product, this compound, is intended for use as a key building block or advanced intermediate in the synthesis of more complex bioactive molecules, library development for high-throughput screening, and structure-activity relationship (SAR) studies. It is offered with high purity to ensure consistent and reliable research outcomes. Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-8-4-3-5-9-10(8)11(16)15-12(14-9)6-1-2-7-12/h3-5,14H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCWYEGVBLSJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172931
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-06-5
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

A pivotal method involves the reaction of 2-aminobenzamide with 2-cyanomethyl benzoate in the presence of potassium hexamethyldisilazide (KHMDS) as a base. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Temperature : Room temperature to 80°C.

  • Reaction Time : 12–24 hours.

  • Yield : Moderate (50–65%).

Mechanistic Pathway

The mechanism proceeds through:

  • Deprotonation : KHMDS abstracts the amide proton, generating a nucleophilic nitrogen.

  • Imine Formation : The nucleophile attacks the electrophilic cyanobenzoate, forming an imine intermediate.

  • Cyclization : Sequential intramolecular attacks lead to spirocyclic ring closure, yielding the quinazolinone core.

Optimization Studies

  • Base Screening : KHMDS outperformed weaker bases (e.g., K2CO3) in driving complete cyclization.

  • Scalability : Gram-scale reactions demonstrated feasibility for industrial applications, with purification via column chromatography or recrystallization.

Acid-Catalyzed Synthesis Using p-Toluenesulfonic Acid

Scope and Limitations

  • Substrate Flexibility : The method accommodates diverse substituents on the quinoline and benzoate moieties, enabling the synthesis of derivatives 4a–o .

  • Limitations : Prolonged heating and sensitivity to moisture necessitate stringent reaction control.

Comparative Analysis of Synthetic Routes

Parameter Base-Mediated Method Acid-Catalyzed Method
Catalyst KHMDSp-Toluenesulfonic acid
Temperature 25–80°C115°C
Reaction Time 12–24 hours12 hours
Yield 50–65%High (qualitative)
Scalability Demonstrated at gram scaleNot reported
Functional Group Tolerance ModerateBroad

Industrial-Scale Production Considerations

While laboratory-scale methods are well-established, industrial production demands:

  • Continuous Flow Reactors : To enhance heat/mass transfer and reduce reaction times.

  • Purification Techniques : Crystallization or simulated moving bed chromatography for high-purity outputs.

  • Cost Optimization : Substituting KHMDS with cheaper bases without compromising yield remains a challenge.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced spirocyclic compounds with altered electronic properties.

    Substitution: Formation of spirocyclic compounds with diverse functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is C12H13FN2OC_{12}H_{13}FN_2O with a molecular weight of 220.25 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties. Its chemical structure can be represented as follows:

  • IUPAC Name : 5-fluorospiro[1H-cyclopentane-1,2'-quinazolin]-4'(3'H)-one
  • CAS Number : 1272756-06-5

Inhibition of Kinases

One of the primary applications of this compound is its inhibitory activity against various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). In studies, this compound demonstrated significant inhibition with an IC50 value in the nanomolar range, indicating strong potential as a therapeutic agent for conditions like cancer and neurodegenerative diseases .

Kinase IC50 (nM) Reference
GSK-3β8
IKK-βTBD
ROCK-1TBD

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by acting as an agonist for formyl peptide receptor 2 (FPR2). This activity suggests its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Neuroprotective Effects

Due to its ability to modulate signaling pathways involved in neuronal survival and apoptosis, this compound is being investigated for neuroprotective applications. Its role in preventing neuronal cell death could be beneficial in neurodegenerative disorders like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions .

Case Study 1: GSK-3β Inhibition

In one study, researchers synthesized a series of spirocyclic compounds including this compound and evaluated their inhibitory effects on GSK-3β. The results indicated that modifications to the structure significantly impacted inhibitory potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that it effectively reduced pro-inflammatory cytokine levels in vitro and showed promise in animal models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, potentially inhibiting or modulating the activity of the target. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (Non-Fluorinated Analog)
  • Synthesis: Prepared via a three-component reaction involving isothiocyanate, ammonium chloride, and cyclopentanone, yielding 10% with a melting point (Mp) of 282–283°C .
  • Spectral Data :
    • ¹H NMR : Peaks at δ 2.96–2.89 (m, 2H), 1.83 (s, 2H) .
    • IR : C=O stretch at 1644 cm⁻¹ , NH stretches at 3362 cm⁻¹ .
5'-Fluoro Derivative

Ring Size Modifications

Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
  • Synthesis : Yield ranges from 81–91% with Mp 185–300°C , depending on substituents .
    • Example: 1’-Benzoyl-1’H-spiro[cyclohexane-1,2'-quinazolin]-4’(3’H)-one (Mp: 185–187°C, Yield: 91%) .
  • Impact of Fluorine : Cyclohexane analogs with bromine (e.g., 7-bromo-9-methyl-3,4-dihydro-1'H-spiro[acridine-1,2'-quinazolin]-4'(3'H)-one ) show Mp 265–266°C , suggesting fluorine’s smaller size and electronegativity may lower thermal stability compared to bulkier halogens .

Substituent Effects

Cinnamoyl and Benzoyl Derivatives
  • 1’-Cinnamoyl-1’H-spiro[cyclohexane-1,2'-quinazolin]-4’(3’H)-one :
    • Mp: 205–207°C , IR C=O stretch at 1674 cm⁻¹ .
  • 1’-Benzoyl Derivative :
    • Mp: 185–187°C , C=O stretch at 1649 cm⁻¹ .
  • Comparison: Fluorine’s electron-withdrawing nature may shift C=O stretches to higher wavenumbers (e.g., ~1650–1680 cm⁻¹) compared to non-fluorinated spiroquinazolinones .

Yield and Purity

Compound Yield (%) Mp (°C) Key Substituent Reference
5'-Fluoro-spiro[cyclopentane] derivative N/A N/A 5'-F
Spiro[cyclopentane] (Non-Fluorinated) 10–83 262–283 None
Spiro[cyclohexane] (Benzoyl) 91 185–187 1’-Benzoyl
Spiro[cyclohexane] (Cinnamoyl) 85 205–207 1’-Cinnamoyl

Spectral and Analytical Data Comparison

¹³C NMR Shifts

  • Spiro[cyclopentane] (Non-Fluorinated): Key peaks: 67.79 ppm (N–C–N), 37.16 ppm (cyclopentane carbons) .
  • 5'-Fluoro Analog :
    • Expected shifts: Fluorine at C5' would deshield adjacent carbons, causing downfield shifts (~5–10 ppm) in ¹³C NMR .

IR Spectroscopy

  • C=O Stretches: Non-fluorinated: 1644–1658 cm⁻¹ . Fluorinated (predicted): 1650–1680 cm⁻¹ due to increased polarization .

Biological Activity

5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Characteristics

  • Molecular Formula : C12H13FN2O
  • CAS Number : 1272756-06-5
  • Physical Properties : The compound is typically described as a white solid with a melting point around 231-232 °C .

Synthesis

The synthesis of this compound involves cyclization reactions of appropriate precursors under controlled conditions. The reaction conditions typically include the use of solvents like ethanol and catalysts such as Cp2TiCl2, followed by purification methods like recrystallization .

Antimicrobial Activity

Research indicates that derivatives of spiro compounds, including this compound, exhibit varying degrees of antimicrobial activity. In particular:

  • Antibacterial Activity : Some studies have reported that spiro compounds can show potent to moderate antibacterial effects against various strains. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against tested bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values for these cell lines were reported in the range of 10.35–41.62 µM, indicating significant activity compared to standard chemotherapeutic agents like doxorubicin .
  • Selectivity Index : The selectivity index (SI) for some derivatives was noted to be greater than 3.0, suggesting a preferential action against cancer cells over normal cells, which is a desirable trait in anticancer drug development .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/PathogenIC50/MIC Values
5'-Fluoro-1'H-spiro[cyclopentane...]AntibacterialVarious bacterial strains4–16 µg/mL
5'-Fluoro-1'H-spiro[cyclopentane...]CytotoxicHepG2IC50 = 10.35–41.62 µM
MCF-7IC50 = 10.35–41.62 µM

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). These studies suggest that certain derivatives may act as effective EGFR kinase inhibitors, enhancing their potential as targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a three-component reaction involving isatoic anhydride, aromatic amines, and cyclopentanone under reflux in methanol or ethanol. Acetic acid (10 mol%) acts as a catalyst, achieving yields of 75–86% for aromatic amines (e.g., electron-withdrawing/donating substituents), while aliphatic amines yield ≤60% due to higher nucleophilicity . Key parameters include:

  • Reagent ratios : Equimolar amounts of reactants (3 mmol each).
  • Solvent : Methanol or ethanol (10 mL) for optimal solubility.
  • Time : 20–24 hours under reflux for complete conversion .
  • Workup : Purification via recrystallization from 50% EtOAc/CH₂Cl₂ in hexane .

Q. How are NMR and X-ray crystallography used to characterize spiroquinazolinone derivatives?

  • ¹H/¹³C NMR :
  • Aliphatic protons (cyclopentane) appear as multiplets at δ = 0.91–2.04 ppm.
  • Aromatic protons (quinazolinone) resonate at δ = 6.68–7.67 ppm.
  • The amide carbon (–CONX) is observed at δ = 162.8–163.0 ppm in ¹³C NMR .
    • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) confirms spiro-junction geometry and bond angles. For example, compound 6e (from ) was resolved at 113 K with Mo-Kα radiation (λ = 0.71073 Å), revealing a triclinic crystal system (space group P-1) .

Advanced Research Questions

Q. How do electronic effects of substituents on aromatic amines impact spiroquinazolinone synthesis?

Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity of intermediates, accelerating cyclization and improving yields (up to 86%). Electron-donating groups (e.g., –OMe) slow reaction kinetics, requiring extended reflux times (24+ hours) . Aliphatic amines (e.g., cyclopentylamine) yield ≤60% due to competing side reactions, necessitating chromatographic purification .

Q. What challenges arise in resolving crystal structures of spiroquinazolinones, and how are they addressed?

Challenges include:

  • Twinned crystals : Common in spiro systems due to symmetry; resolved using SHELXL with TWIN/BASF commands .
  • Disorder in cyclopentane rings : Mitigated by refining anisotropic displacement parameters and applying restraints .
  • Data collection : High-resolution synchrotron radiation (e.g., λ = 0.69 Å) improves accuracy for low-angle reflections .

Q. How can computational methods predict the bioactivity of spiroquinazolinones as kinase inhibitors?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify key interactions with FGFR1 kinase:

  • The quinazolinone core binds the ATP pocket via H-bonds with Ala564 and Lys514.
  • The spiro-cyclopentane moiety enhances hydrophobic interactions with Val492 and Leu630 . MD simulations (GROMACS) assess stability, with RMSD <2.0 Å over 100 ns indicating robust binding .

Q. Why do yields vary when scaling up spiroquinazolinone synthesis, and how is reproducibility ensured?

Contradictions in reported yields (e.g., 75% vs. 86% for similar substrates) arise from:

  • Impurity in starting materials : Isatoic anhydride purity >98% is critical .
  • Solvent volume : Sub-optimal ratios (e.g., <10 mL MeOH) reduce solubility, lowering yields . Reproducibility requires strict adherence to:
  • Reaction monitoring : TLC (hexane:EtOAc 3:1) at 30-minute intervals.
  • Standardized workup : Recrystallization protocols to minimize solvent loss .

Methodological Guidelines

Q. How to troubleshoot failed crystallography experiments for spiroquinazolinones?

  • Crystal growth : Use slow evaporation of EtOAc/hexane (1:1) at 4°C.
  • Data scaling : Apply SCALE3 in SHELXL for absorption corrections .
  • Refinement : Use ISOR/DFIX restraints for disordered cyclopentane atoms .

Q. What strategies optimize reaction conditions for novel spiroquinazolinone derivatives?

  • DoE (Design of Experiments) : Vary temperature (80–140°C), solvent (MeCN vs. MeOH), and catalyst (AcOH vs. CMPI) to identify Pareto-optimal conditions .
  • High-throughput screening : Use parallel reactors to test 10+ amine substrates in 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.